5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride dihydrate
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Overview
Description
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a bicyclic compound that belongs to the class of pyrido[4,3-d]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one typically involves the condensation of pyridine and pyrimidine derivatives. One common method includes the reaction of 2-aminopyridine with β-ketoesters under acidic conditions, followed by cyclization to form the desired bicyclic structure . Another approach involves multicomponent reactions where pyridine, aldehydes, and amines are combined in a single step to yield the compound .
Industrial Production Methods
Industrial production of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one often employs microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to heat the reaction mixture, leading to faster and more efficient synthesis compared to conventional heating methods .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyrido[4,3-d]pyrimidines, which can further be utilized in various applications .
Scientific Research Applications
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly as inhibitors of specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine: Similar in structure but differs in the position of the nitrogen atoms in the pyrimidine ring.
4-Methyl-2-phenyl-5,6-dihydrobenzo[4’,5’]imidazo[2’,1’6,1]pyrido[2,3-d]pyrimidine: Contains additional substituents and a fused benzene ring.
Uniqueness
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H15Cl2N3O3 |
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Molecular Weight |
260.12 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one;dihydrate;dihydrochloride |
InChI |
InChI=1S/C7H9N3O.2ClH.2H2O/c11-7-5-3-8-2-1-6(5)9-4-10-7;;;;/h4,8H,1-3H2,(H,9,10,11);2*1H;2*1H2 |
InChI Key |
RHOVCVUKTUCCOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1N=CNC2=O.O.O.Cl.Cl |
Origin of Product |
United States |
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